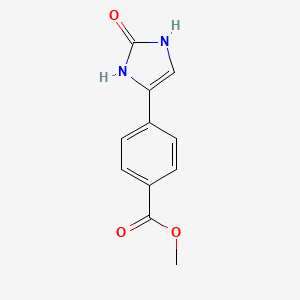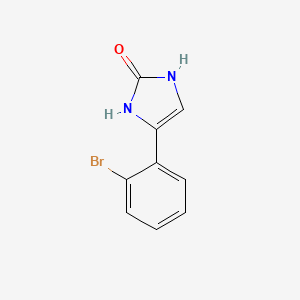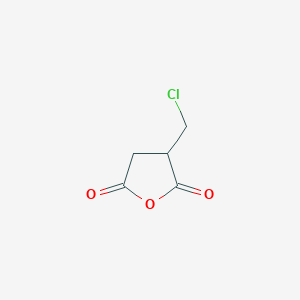
3-(Chloromethyl)oxolane-2,5-dione
概要
説明
3-(Chloromethyl)oxolane-2,5-dione is an organic compound with the molecular formula C5H5ClO3. It is a derivative of oxolane-2,5-dione, featuring a chloromethyl group attached to the third carbon of the oxolane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)oxolane-2,5-dione typically involves the chloromethylation of oxolane-2,5-dione. One common method is the reaction of oxolane-2,5-dione with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
化学反応の分析
Types of Reactions
3-(Chloromethyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, and thiomethyl derivatives.
Oxidation: Products are various oxolane-2,5-dione derivatives.
Reduction: The major product is 3-(Hydroxymethyl)oxolane-2,5-dione.
科学的研究の応用
3-(Chloromethyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use in the modification of biomolecules.
Medicine: Research is ongoing into its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 3-(Chloromethyl)oxolane-2,5-dione involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into the oxolane ring. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
Dioxolane: A heterocyclic acetal with similar ring structure but different functional groups.
Oxetane: Another four-membered ring compound with different reactivity and applications.
Tetrahydrofuran (THF): A related compound with a five-membered ring but no chloromethyl group.
Uniqueness
3-(Chloromethyl)oxolane-2,5-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other oxolane derivatives. This makes it a valuable intermediate in organic synthesis and materials science .
特性
IUPAC Name |
3-(chloromethyl)oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c6-2-3-1-4(7)9-5(3)8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJZPPHOIJBRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544568 | |
| Record name | 3-(Chloromethyl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93516-51-9 | |
| Record name | 3-(Chloromethyl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
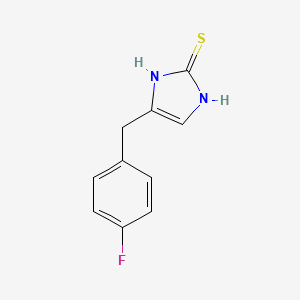
![Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3361752.png)
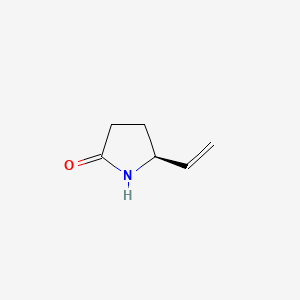

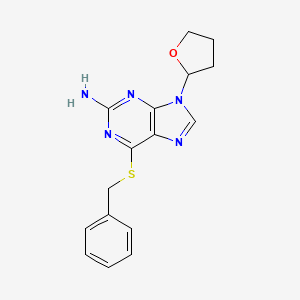
![2,8-Dimethyloctahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B3361790.png)
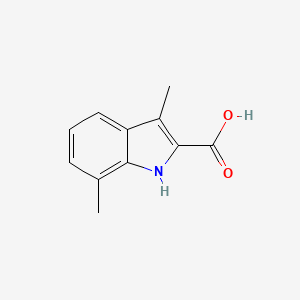

![N4,N4'-Bis(9-(naphthalen-2-yl)-9H-carbazol-3-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3361819.png)
![5H-1,3-Dioxolo[4,5-f]indol-2-one](/img/structure/B3361835.png)
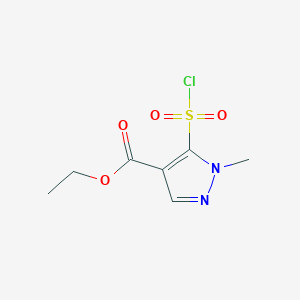
![5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B3361849.png)
